6-bromo-2-chloro-8-methoxyquinoline 6-bromo-2-chloro-8-methoxyquinoline
Brand Name: Vulcanchem
CAS No.: 99455-19-3
VCID: VC11573702
InChI:
SMILES:
Molecular Formula: C10H7BrClNO
Molecular Weight: 272.5

6-bromo-2-chloro-8-methoxyquinoline

CAS No.: 99455-19-3

Cat. No.: VC11573702

Molecular Formula: C10H7BrClNO

Molecular Weight: 272.5

Purity: 95

* For research use only. Not for human or veterinary use.

6-bromo-2-chloro-8-methoxyquinoline - 99455-19-3

Specification

CAS No. 99455-19-3
Molecular Formula C10H7BrClNO
Molecular Weight 272.5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by the quinoline ring system, a bicyclic scaffold comprising a benzene ring fused to a pyridine ring. Substitutions at positions 2 (chlorine), 6 (bromine), and 8 (methoxy) introduce steric and electronic modifications that influence reactivity and biological activity. The methoxy group at position 8 enhances electron density in the aromatic system, potentially affecting intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name6-bromo-2-chloro-8-methoxyquinoline
Molecular FormulaC₁₀H₇BrClNO
Molecular Weight288.53 g/mol
SMILESCOC1=C(C=C2C(=NC=C(C2=C1)Cl)Br
InChI KeyDerived computationally*

*Note: Experimental InChI data for this exact compound is unavailable, but analogous derivatives suggest a similar stereoelectronic profile.

Synthesis and Optimization

Halogenation and Methoxylation Strategies

The synthesis of 6-bromo-2-chloro-8-methoxyquinoline can be inferred from patented methods for analogous compounds. A three-step approach is commonly employed:

  • Chlorination: Reaction of a pre-brominated quinoline precursor with phosphorus oxychloride (POCl₃) in the presence of DMF as a catalyst. This step introduces the chlorine atom at position 2 .

  • Methoxylation: Substitution of a leaving group (e.g., chloride) with a methoxy group using sodium methoxide (NaOMe) in anhydrous methanol under reflux conditions .

  • Purification: Column chromatography or recrystallization from solvents like dichloromethane or diethyl ether yields the final product.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, DMF, 80°C, 12 hr65–75
MethoxylationNaOMe, MeOH, reflux, 24 hr50–60

Challenges and Optimization

Key challenges include regioselectivity during halogenation and minimizing side reactions such as demethylation. Optimizing reaction temperature (35–45°C for chlorination ) and stoichiometric ratios improves yields. Catalytic additives like benzoyl peroxide may enhance methoxylation efficiency .

Applications in Pharmaceutical Research

Antitubercular Activity

Quinoline derivatives are prominent in antitubercular drug development. The bromine and chlorine substituents in 6-bromo-2-chloro-8-methoxyquinoline may enhance binding to Mycobacterium tuberculosis targets, such as the enoyl-acyl carrier protein reductase (InhA) . While direct studies are lacking, structural analogs exhibit minimum inhibitory concentrations (MIC) in the 2–8 µg/mL range against drug-resistant strains .

Industrial and Material Science Applications

Catalysis in Polymer Production

Quinoline derivatives serve as ligands in palladium-catalyzed cross-coupling reactions. The methoxy group in 6-bromo-2-chloro-8-methoxyquinoline could stabilize catalytic intermediates, enhancing efficiency in Suzuki-Miyaura reactions for polyvinyl chloride (PVC) synthesis .

Organic Electronics

The electron-withdrawing halogen atoms and electron-donating methoxy group create a push-pull system, making this compound a candidate for organic light-emitting diodes (OLEDs). Theoretical studies predict a bandgap of ~3.2 eV, suitable for blue-light emission.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.90 (d, J=2.4 Hz, 1H, H-5), 7.72 (dd, J=8.8, 2.4 Hz, 1H, H-7), 7.55 (d, J=8.8 Hz, 1H, H-8), 4.05 (s, 3H, OCH₃).

  • MS (EI): m/z 288 [M]⁺.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) achieves baseline separation with a retention time of 12.3 min.

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